CCG215022

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

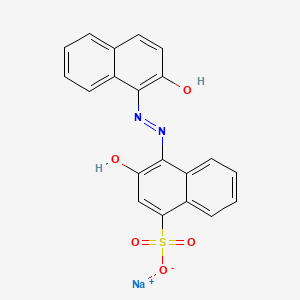

CCG215022 is a G protein-coupled receptor kinases (GRKs) inhibitor with significant selectivity and potency. It exhibits inhibitory effects on GRK2, GRK5, and GRK1 with IC50 values of 0.15±0.07 μM, 0.38±0.06 μM, and 3.9±1 μM, respectively . This compound is primarily used for research purposes and has shown potential in various scientific fields.

Mécanisme D'action

Target of Action

CCG215022 is a potent and selective inhibitor of G protein-coupled receptor kinases (GRKs), specifically GRK2, GRK5, and GRK1 . These kinases play a crucial role in the regulation of G protein-coupled receptors (GPCRs), which are involved in various physiological processes.

Mode of Action

This compound interacts with its targets (GRK2, GRK5, and GRK1) by binding to their active sites . It exhibits nanomolar potency against both GRK2 and GRK5, and is at least 20-fold more potent than Paroxetine . Its 2-pyridylmethyl amide side chain occupies the hydrophobic subsite of the active site where it forms three additional hydrogen bonds, including one with the catalytic lysine .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GPCR signaling pathway . By inhibiting GRKs, this compound prevents the phosphorylation of activated GPCRs, thereby reducing the desensitization of these receptors . This results in prolonged and enhanced signaling through the GPCR pathway.

Pharmacokinetics

It is soluble in dmso , which suggests that it could be administered in a suitable vehicle for in vivo studies.

Result of Action

The inhibition of GRKs by this compound leads to enhanced contractility in murine cardiomyocytes . This is due to the reduced desensitization of GPCRs, leading to prolonged signaling and increased cellular responses .

Analyse Biochimique

Biochemical Properties

CCG215022 is known for its role in inhibiting GRKs, specifically GRK2, GRK5, and GRK1, with IC50 values of 0.15±0.07 μM, 0.38±0.06 μM, and 3.9±1 μM, respectively . The compound interacts with these kinases by binding to their active sites, thereby preventing their interaction with G protein-coupled receptors (GPCRs). This inhibition disrupts the phosphorylation of GPCRs, which is a crucial step in the desensitization and internalization of these receptors. By inhibiting GRKs, this compound can modulate various signaling pathways that are regulated by GPCRs.

Cellular Effects

This compound has been shown to influence various cellular processes. In murine cardiomyocytes, treatment with this compound significantly increases contractility at concentrations 20-fold lower than those required for other inhibitors like Paroxetine . This compound also affects cell signaling pathways by preventing the desensitization of histamine H1 receptor- and purinergic P2Y2 receptor-driven phospholipase C signaling in human myometrial cells and isolated rat mesenteric smooth muscle cells . These effects highlight the compound’s potential in modulating cellular responses and signaling pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active sites of GRKs, thereby inhibiting their kinase activity. This inhibition prevents the phosphorylation of GPCRs, which is essential for their desensitization and internalization. By blocking this process, this compound maintains the active state of GPCRs, allowing for prolonged signaling. Additionally, the compound’s selectivity for GRKs over other kinases, such as protein kinase A (PKA), ensures targeted modulation of GPCR signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, with a shelf life of up to three years when stored at -20°C . In vitro studies have shown that the compound maintains its inhibitory activity over extended periods, ensuring consistent results in biochemical assays. Long-term exposure to this compound in cellular models has demonstrated sustained effects on cellular signaling and function, indicating its potential for chronic studies.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits GRK activity without causing significant adverse effects. At higher doses, some toxic effects have been observed, including alterations in cardiac function and potential hepatotoxicity . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with GRKs. The compound’s inhibition of GRKs affects the phosphorylation and subsequent signaling of GPCRs, which are involved in numerous metabolic processes. By modulating these pathways, this compound can influence metabolic flux and metabolite levels, potentially impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in target tissues. Once inside the cell, this compound interacts with GRKs and other proteins, influencing its localization and activity .

Subcellular Localization

This compound is primarily localized in the cytoplasm, where it interacts with GRKs and other cytoplasmic proteins. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. This localization is crucial for its activity, as it ensures that this compound can effectively inhibit GRKs and modulate GPCR signaling pathways .

Méthodes De Préparation

The synthesis of CCG215022 involves several steps, typically starting with the preparation of the mother liquor. For instance, 2 mg of the compound is dissolved in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL . The compound is then subjected to various purification processes to ensure high purity levels, often exceeding 98% . Industrial production methods may involve large-scale synthesis and purification techniques to meet research demands.

Analyse Des Réactions Chimiques

CCG215022 undergoes several types of chemical reactions, including:

Oxidation and Reduction: These reactions are crucial for modifying the functional groups within the compound.

Substitution Reactions: Common reagents used in these reactions include halogens and nucleophiles, which facilitate the replacement of specific atoms or groups within the molecule.

Major Products: The primary products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

CCG215022 has a wide range of scientific research applications:

Chemistry: It is used as a tool compound to study the inhibition of G protein-coupled receptor kinases.

Biology: The compound helps in understanding the role of GRKs in cellular signaling pathways.

Industry: The compound is used in the development of new pharmaceuticals and therapeutic agents targeting GRKs.

Comparaison Avec Des Composés Similaires

CCG215022 is unique due to its high selectivity and potency against GRKs. Similar compounds include:

Paroxetine: While it also inhibits GRKs, this compound is at least 20-fold more potent.

GSK180736A: This compound shares structural similarities with this compound but differs in its binding affinity and selectivity.

Sangivamycin: Another GRK inhibitor, but with different structural and functional properties.

This compound stands out due to its specific inhibitory effects on GRK2, GRK5, and GRK1, making it a valuable tool in scientific research.

Propriétés

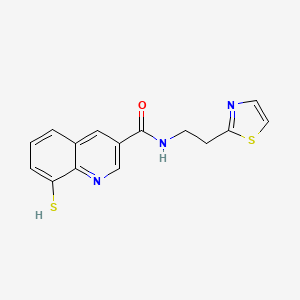

IUPAC Name |

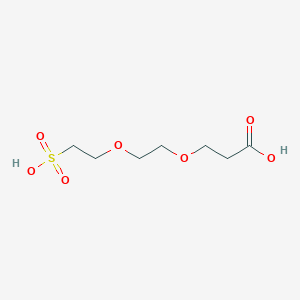

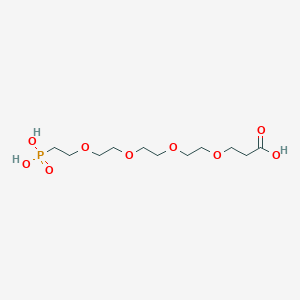

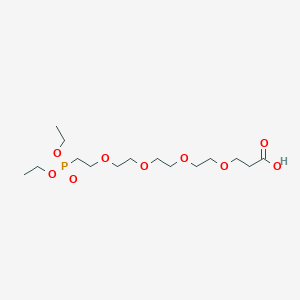

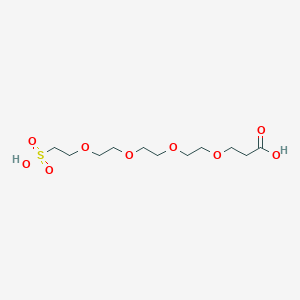

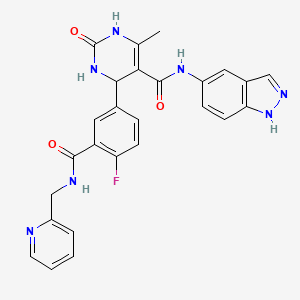

4-[4-fluoro-3-(pyridin-2-ylmethylcarbamoyl)phenyl]-N-(1H-indazol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22FN7O3/c1-14-22(25(36)32-17-6-8-21-16(10-17)12-30-34-21)23(33-26(37)31-14)15-5-7-20(27)19(11-15)24(35)29-13-18-4-2-3-9-28-18/h2-12,23H,13H2,1H3,(H,29,35)(H,30,34)(H,32,36)(H2,31,33,37) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLMBNKDQXGINRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)F)C(=O)NCC3=CC=CC=N3)C(=O)NC4=CC5=C(C=C4)NN=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22FN7O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.